N-(4-(Diphenylphosphoryl)phenyl)benzamide
Description
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Structure
3D Structure
Properties
CAS No. |
90304-94-2 |
|---|---|
Molecular Formula |
C25H20NO2P |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-(4-diphenylphosphorylphenyl)benzamide |
InChI |
InChI=1S/C25H20NO2P/c27-25(20-10-4-1-5-11-20)26-21-16-18-24(19-17-21)29(28,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-19H,(H,26,27) |
InChI Key |
BEJNSGLKWMELGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for N 4 Diphenylphosphoryl Phenyl Benzamide
Chemical Synthesis Pathways for N-(4-(Diphenylphosphoryl)phenyl)benzamide
The principal route for the synthesis of this compound involves the acylation of (4-aminophenyl)diphenylphosphine oxide. This precursor, which contains the crucial diphenylphosphoryl moiety, is the cornerstone of the synthesis.
Reaction Schemes and Synthetic Routes
The most direct and widely employed method for the synthesis of this compound is the reaction of (4-aminophenyl)diphenylphosphine oxide with benzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of the phosphine (B1218219) oxide derivative attacks the electrophilic carbonyl carbon of the benzoyl chloride.
A typical reaction scheme is as follows:
(4-aminophenyl)diphenylphosphine oxide + Benzoyl Chloride → this compound + HCl
This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion. Common bases used for this purpose include pyridine or triethylamine. The choice of solvent is also critical and is typically an aprotic solvent such as dichloromethane (DCM) or toluene.
An alternative approach involves the use of benzoic acid as the acylating agent, facilitated by a coupling agent. Reagents such as N,N'-diisopropylcarbodiimide (DIC) in the presence of an activating agent like N-hydroxybenzotriazole (HOBt) can be used to form the amide bond. researchgate.net This method is often preferred when the acyl chloride is unstable or difficult to handle.
The precursor, (4-aminophenyl)diphenylphosphine oxide, can be synthesized from 4-nitroaniline. The synthesis involves a two-step process: first, the reaction of 4-nitroaniline with a diphenylphosphine derivative, followed by oxidation of the phosphine to a phosphine oxide and subsequent reduction of the nitro group to an amine. nih.gov A common method for the reduction of the nitro group is catalytic hydrogenation using palladium on carbon (Pd/C). researchgate.netprepchem.com
Optimization of Reaction Conditions and Efficiency
The efficiency of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that can be optimized include the choice of base, solvent, temperature, and reaction time.
For the reaction involving benzoyl chloride, the selection of the base is crucial. A moderately weak base like pyridine is often sufficient to scavenge the HCl produced without promoting side reactions. The reaction is typically performed at room temperature to ensure selectivity and minimize the formation of byproducts.
When using a coupling agent with benzoic acid, the reaction temperature and time are important variables. These reactions are often carried out at room temperature and monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.
The yield of the reaction can be influenced by the purity of the reactants and the efficiency of the work-up and purification procedures. Purification is commonly achieved through recrystallization or column chromatography.
| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |
| (4-aminophenyl)diphenylphosphine oxide | Benzoyl Chloride | Pyridine, Dichloromethane, Room Temperature | This compound | researchgate.net |
| (4-aminophenyl)diphenylphosphine oxide | Benzoic Acid | DIC, HOBt, Dichloromethane, Room Temperature | This compound | researchgate.net |
| 4-Nitroaniline | Diphenylphosphine derivative | 1. Reaction 2. Oxidation 3. H₂, Pd/C | (4-aminophenyl)diphenylphosphine oxide | nih.govresearchgate.netprepchem.com |
Synthesis of Structurally Modified this compound Derivatives
The structural framework of this compound offers several positions for modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be strategically introduced to fine-tune the compound's chemical and physical properties.
Introduction of Substituents on Phenyl Moieties
Substituents can be introduced on both the phenyl ring of the benzamide (B126) moiety and the phenyl rings of the diphenylphosphoryl group. This can be achieved by using appropriately substituted starting materials.
For instance, to introduce substituents on the benzamide phenyl ring, a substituted benzoyl chloride or benzoic acid can be used in the acylation step. A wide variety of substituted benzoyl chlorides are commercially available or can be readily synthesized. This allows for the introduction of a range of functional groups, including alkyl, alkoxy, halo, and nitro groups, at various positions on the phenyl ring.
Similarly, to modify the phenyl rings of the diphenylphosphoryl group, a substituted (4-aminophenyl)diphenylphosphine oxide precursor would be required. The synthesis of such precursors would involve starting with a correspondingly substituted 4-nitroaniline.
Modifications at the Benzamide Core
The benzamide core itself can be a target for modification. For example, the amide nitrogen can be alkylated to produce N-alkylated derivatives. However, this is less common as the N-H bond is often crucial for the intended biological or chemical activity of benzamide derivatives.
Another potential modification is the replacement of the benzamide group with other acyl groups. This can be achieved by using different acyl chlorides or carboxylic acids in the initial synthesis.
Mechanistic Insights into the Formation and Transformation of this compound Analogues
The synthesis of this compound and its analogues involves two primary chemical transformations: the formation of a benzamide linkage and the creation or modification of the diphenylphosphoryl group. Understanding the mechanisms of these reactions is crucial for optimizing synthetic routes and designing novel derivatives.
Proposed Reaction Mechanisms for Benzamide and Phosphorylation Reactions
The formation of the core structure of this compound relies on well-established reaction mechanisms in organic chemistry.
Benzamide Formation Mechanisms
The creation of the amide bond in this compound typically proceeds via a nucleophilic acyl substitution reaction. A common and efficient method involves the reaction of an activated carboxylic acid derivative, such as benzoyl chloride, with an aniline (B41778) derivative, in this case, (4-aminophenyl)diphenylphosphine oxide.
The generally accepted mechanism for this transformation is an addition-elimination pathway. slideshare.net
Nucleophilic Attack: The nitrogen atom of the amino group on the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a tetrahedral intermediate where the carbonyl double bond is broken.
Elimination: The tetrahedral intermediate is unstable. The carbon-oxygen double bond reforms, leading to the expulsion of the chloride ion, which is a good leaving group.
Deprotonation: A base, which could be another molecule of the amine reactant or a scavenger like triethylamine, removes a proton from the nitrogen atom, yielding the final neutral benzamide product and an ammonium salt. slideshare.net
Alternative methods for amide bond formation exist, such as the coupling of a carboxylic acid (benzoic acid) and an amine using activating agents or copper-catalyzed N-arylation of primary amides. researchgate.netacs.org In the context of this compound analogues, copper-catalyzed methods could involve the reaction of benzamide with an aryl halide bearing the diphenylphosphoryl group. Mechanistic studies suggest these reactions can proceed through a Cu(I)-mediated nucleophilic aromatic substitution pathway, involving a Cu(I) amidate intermediate. acs.org
Phosphorylation Reaction Mechanisms
The diphenylphosphoryl group is a phosphine oxide. The formation of tertiary phosphine oxides like the one in the target molecule is most commonly achieved through the oxidation of the corresponding tertiary phosphine. wikipedia.org For instance, (4-aminophenyl)diphenylphosphine can be oxidized to (4-aminophenyl)diphenylphosphine oxide before or after the benzamide formation step. Common oxidizing agents include oxygen, hydrogen peroxide, or other peroxides. wikipedia.org
The broader field of phosphorylation, or phosphoryl group transfer, provides deeper mechanistic insights. youtube.com These reactions are fundamental in biochemistry and can be described by two limiting mechanisms: youtube.comresearchgate.net
Associative (Addition-Elimination) Mechanism: This pathway involves the nucleophile attacking the phosphorus center first to form a pentavalent trigonal bipyramidal intermediate or transition state. The leaving group then departs from this intermediate. This is analogous to the SN2 mechanism at a tetrahedral carbon. youtube.comresearchgate.net
Dissociative (Elimination-Addition) Mechanism: In this pathway, the leaving group departs first, forming a highly reactive, trigonal planar metaphosphate intermediate. This intermediate is then rapidly attacked by the nucleophile. This is analogous to the SN1 mechanism. researchgate.netnih.gov
The actual mechanism for a specific phosphoryl transfer reaction often lies on a spectrum between these two extremes. nih.gov The nature of the reactants, solvent, and catalysts can influence whether the transition state is more associative ("tight") or dissociative ("loose"). nih.govnih.gov
| Reaction Type | Proposed Mechanism | Key Steps | Relevant Precursors |
|---|---|---|---|
| Benzamide Formation | Nucleophilic Acyl Substitution (Addition-Elimination) | 1. Nucleophilic attack by amine. 2. Formation of tetrahedral intermediate. 3. Elimination of leaving group (e.g., Cl⁻). 4. Deprotonation. | Benzoyl chloride and (4-aminophenyl)diphenylphosphine oxide. slideshare.netvedantu.com |
| Phosphine Oxide Formation | Oxidation of Tertiary Phosphine | Direct reaction of a phosphine with an oxidizing agent (e.g., O₂, H₂O₂). | (4-aminophenyl)diphenylphosphine. wikipedia.org |
| Phosphoryl Transfer | Associative (SN2-like) | Formation of a pentavalent transition state. | General phosphoryl donors and nucleophiles. researchgate.net |
| Phosphoryl Transfer | Dissociative (SN1-like) | Formation of a metaphosphate intermediate. | General phosphoryl donors and nucleophiles. researchgate.netnih.gov |
Investigation of Intermediates and Transition States
Elucidating reaction mechanisms involves the study and characterization of transient species like intermediates and transition states.
Intermediates
In the synthesis of the benzamide linkage via the reaction of benzoyl chloride and an amine, the key species is the tetrahedral intermediate . This intermediate possesses a tetrahedral carbon atom that was formerly the carbonyl carbon and carries a negative charge on the oxygen atom. While generally short-lived, its formation is a critical step in the addition-elimination pathway. slideshare.net In related reactions for amide activation, imidoyl chlorides can be formed as intermediates, which are then subjected to hydrogenation or other transformations. nih.gov
For phosphoryl transfer reactions , the nature of the intermediate depends on the mechanism. In a purely dissociative pathway, a highly electrophilic, short-lived metaphosphate intermediate (PO₃⁻) is proposed. nih.gov However, strong evidence for the existence of a free metaphosphate intermediate in many solution-phase reactions is debated, with many reactions proceeding through a concerted or associative pathway without a distinct intermediate. nih.gov
Transition States
The transition state is the highest energy point along the reaction coordinate. Its structure dictates the kinetics of the reaction.
For benzamide formation , the transition state resembles the tetrahedral intermediate, involving the partial formation of the new nitrogen-carbon bond and partial breaking of the carbonyl π bond.
In phosphorylation reactions , the geometry of the transition state is a key area of investigation. nih.gov
Associative Transition State: This state is characterized by a pentavalent phosphorus center, where both the incoming nucleophile and the outgoing leaving group are partially bonded to the phosphorus atom in a trigonal bipyramidal arrangement. researchgate.net This is often referred to as a "tight" transition state. nih.gov
Dissociative Transition State: This state involves significant cleavage of the bond to the leaving group before significant bond formation with the incoming nucleophile occurs. researchgate.net There is substantial charge buildup on the leaving group and the phosphoryl oxygen atoms. This is considered a "loose" transition state. nih.govnih.gov
Linear free-energy relationships (LFERs) are often used to probe the character of the transition state in both enzymatic and non-enzymatic phosphoryl transfer, providing insights into the degree of bond formation and cleavage at this critical point. nih.gov
| Reaction Type | Species | Description | Significance |
|---|---|---|---|
| Benzamide Formation | Tetrahedral Intermediate | A short-lived species with a tetrahedral carbonyl carbon and a negatively charged oxygen. | Confirms the addition-elimination pathway for nucleophilic acyl substitution. slideshare.net |
| Phosphorylation | Metaphosphate Intermediate | A highly reactive, trigonal planar PO₃⁻ species proposed in dissociative mechanisms. | Characteristic of an SN1-like, dissociative pathway. nih.gov |
| Phosphorylation | Associative Transition State | A pentavalent phosphorus center with partial bonds to both nucleophile and leaving group. | Indicates a concerted or addition-elimination mechanism with a "tight" transition state. researchgate.netnih.gov |
| Phosphorylation | Dissociative Transition State | Extensive bond breaking to the leaving group with little bond formation to the nucleophile. | Indicates a concerted or elimination-addition mechanism with a "loose" transition state. researchgate.netnih.gov |
Computational Chemistry and Theoretical Investigations of N 4 Diphenylphosphoryl Phenyl Benzamide
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity indices.
Optimization of Ground State Geometries and Conformational Energy Landscapes
The first step in a computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the ground state geometry. This is achieved by optimizing the molecular structure to find the minimum energy configuration. For complex molecules like N-(4-(Diphenylphosphoryl)phenyl)benzamide, this process also involves exploring the conformational energy landscape to identify various stable conformers and the energy barriers between them.
Due to the presence of several rotatable single bonds—specifically around the amide linkage (C-N), the phosphoryl group (P-C), and the phenyl rings—the molecule can adopt multiple conformations. Theoretical studies on structurally similar N,N-dialkyl substituted bisphosphorylated acetamides, which also feature amide and diphenylphosphoryl groups, reveal the complexity of these systems. mdpi.com In these related compounds, the amide fragment is typically planar, and different conformers arise from the relative orientations of the bulky diphenylphosphoryl fragments and substituents on the nitrogen atom. mdpi.com
Key conformational features investigated in analogous systems include:
Amide Bond Configuration: The orientation around the C(O)-N amide bond can lead to Z (trans) or E (cis) configurations of the substituents on the nitrogen relative to the carbonyl oxygen. mdpi.com
Arrangement of Phosphoryl Groups: The phosphoryl-containing fragments can be positioned on the same side (syn) or on opposite sides (anti) of the amide plane. mdpi.com
Phenyl Group Orientation: The phenyl rings attached to the phosphorus atoms can exhibit eclipsed (cis) or staggered (gauche) orientations relative to the P=O bond. The cis orientation is often stabilized by weak intramolecular hydrogen contacts (P=O···H–Cphenyl) or by p,π conjugation between the phosphoryl group and the phenyl ring. mdpi.com
For N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetic acid, DFT calculations (B3PW91/6-311++G(df,p)) have identified multiple stable conformers with small energy differences. mdpi.com These conformers are stabilized by various intramolecular hydrogen bonds involving the oxygen atoms of the P=O or C=O groups and hydrogen atoms from methylene (B1212753) bridges and phenyl rings. mdpi.com A similar conformational complexity is expected for this compound.
Table 1: Selected Calculated Dihedral Angles for Preferred Conformers of an Analogous Phosphorylated Acetamide (Degrees)
| Dihedral Angle | Conformer A (syn-Z) | Conformer B (syn-E) | Conformer C (anti-E) |
|---|---|---|---|
| O=C–N–C | 178.5 | -5.9 | -6.8 |
| C–N–C–C | -173.1 | -176.3 | 75.9 |
| N–C–C–P | 65.0 | 67.2 | -174.4 |
| C–C–P=O | -57.8 | -57.8 | 61.3 |
Data adapted from DFT B3PW91/6-311++G(df,p) calculations on N-methyl-N-[2-(diphenylphosphoryl)ethyl]diphenylphosphorylacetamide, a structurally related compound. mdpi.com
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and chemical reactivity. malayajournal.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between them, the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and polarizability; a smaller gap generally implies higher chemical reactivity. semanticscholar.orgajchem-a.com
In computational studies of iridium complexes featuring N-(diphenylphosphoryl)benzamide derivatives as ancillary ligands, DFT calculations have been used to analyze the electronic contributions of these ligands. researchgate.net The results show that for the free ligands, the HOMO is typically localized on the benzamide (B126) portion, while the LUMO is distributed over the diphenylphosphoryl moiety. This suggests that upon electronic excitation, a charge transfer can occur from the benzamide part to the phosphorylphenyl part of the molecule.
For this compound, the HOMO is expected to be concentrated on the electron-rich benzamide and the adjacent phenyl ring, while the LUMO is likely centered on the electron-accepting diphenylphosphoryl group and its attached phenyl ring. The energy gap would dictate the energy required for the lowest electronic transition.
Table 2: Calculated Frontier Orbital Energies and Energy Gaps for Related Compounds
| Compound/Ligand | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| N-(diphenylphosphoryl)benzamide derivative 1 | -6.58 | -1.15 | 5.43 |
| N-(diphenylphosphoryl)benzamide derivative 2 (-F) | -6.67 | -1.29 | 5.38 |
| N-(diphenylphosphoryl)benzamide derivative 3 (-CF3) | -6.95 | -1.61 | 5.34 |
Energies are illustrative, based on DFT calculations of N-(diphenylphosphoryl)benzamide derivatives used as ligands in iridium complexes. researchgate.net
Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. malayajournal.orgresearchgate.net It illustrates the electrostatic potential on the electron density surface, where different colors represent different potential values. Typically, regions of negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwalisongo.ac.id
For this compound, an MEP map would likely show significant negative potential around the oxygen atoms of the carbonyl (C=O) and phosphoryl (P=O) groups, identifying them as the primary sites for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atom of the amide (N-H) group would exhibit a region of high positive potential, making it a key hydrogen bond donor site. The phenyl rings would show areas of moderately negative potential above and below the plane of the rings, associated with the π-electron system. Such an analysis is critical for understanding how the molecule interacts with other molecules, including solvents or biological receptors. mdpi.com
Prediction and Validation of NMR Chemical Shifts
DFT calculations have become a reliable method for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. d-nb.info The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute the isotropic magnetic shielding tensors, which are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.net
For accurate predictions, it is often necessary to consider various factors, including the choice of DFT functional and basis set, the effects of molecular conformation, and the inclusion of a solvent model. nih.govnih.gov A common procedure involves first optimizing the molecule's geometry and then performing the GIAO calculation on the low-energy conformers. The final predicted spectrum is often a Boltzmann-averaged spectrum of these conformers.
A computational study of this compound would involve these steps. The predicted ¹H and ¹³C chemical shifts could then be compared with experimentally obtained NMR spectra for validation. A good correlation between the calculated and experimental values would confirm the computed structure and provide a detailed assignment of all NMR signals. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating the photophysical properties of molecules, such as their absorption and emission of light. arxiv.org
Simulation of Electronic Absorption and Emission Spectra
TD-DFT calculations can predict the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light. These calculations also provide the oscillator strength for each transition, which relates to the intensity of the corresponding peak in the UV-Vis absorption spectrum. rsc.org By simulating the electronic transitions, TD-DFT helps in assigning the absorption bands to specific molecular orbital transitions (e.g., π → π* or n → π*). researchgate.netnih.gov
For this compound, TD-DFT calculations would likely predict intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic system. The lowest energy transition would be associated with the HOMO-LUMO transition, which, as noted earlier, likely involves an intramolecular charge transfer (ICT) character from the benzamide moiety to the diphenylphosphoryl moiety.
Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to simulate the fluorescence emission spectrum. The energy difference between the optimized excited state and the ground state corresponds to the energy of the emitted photon. arxiv.org The difference between the absorption and emission maxima (the Stokes shift) can also be predicted. Studies on related phosphine (B1218219) oxide-containing ligands in metal complexes have shown that they can be highly emissive, a property that is heavily influenced by their electronic structure and geometry. researchgate.net A TD-DFT study would provide a theoretical foundation for understanding the intrinsic photophysical properties of the free this compound molecule.
Characterization of Singlet (S) and Triplet (T) Excited States
The photophysical behavior of this compound is governed by the energies and characteristics of its singlet (S) and triplet (T) excited states. Computational studies, primarily using Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are instrumental in characterizing these states. While direct computational data for this compound is not extensively available in the literature, valuable insights can be drawn from theoretical investigations of its constituent fragments: the triphenylphosphine (B44618) oxide (TPPO) moiety and the N-phenylbenzamide core.
The lowest energy electronic transitions in molecules of this type are typically of a π→π* nature, localized on the aromatic rings of the benzamide and diphenylphosphoryl groups. The highest occupied molecular orbital (HOMO) is generally expected to be located on the benzamide and the adjacent phenyl ring, which are more electron-rich, while the lowest unoccupied molecular orbital (LUMO) is often associated with the electron-accepting diphenylphosphoryl group. This spatial separation of HOMO and LUMO is indicative of a charge-transfer (CT) character in the lowest excited states.
In a theoretical study on novel thermally activated delayed fluorescence (TADF) materials, triphenylphosphine oxide was used as an electron acceptor unit. nih.gov The electron distributions of the HOMO and LUMO were key to understanding the electronic transitions. nih.gov For this compound, a similar charge-transfer character is anticipated for the lowest singlet (S1) and triplet (T1) excited states.
The energy difference between the lowest singlet and triplet excited states (ΔEST = E(S1) - E(T1)) is a critical parameter that influences the photophysical properties. A small ΔEST facilitates intersystem crossing (ISC) from the singlet to the triplet manifold and reverse intersystem crossing (RISC) from the triplet back to the singlet state. In a computational study of triphenylphosphine oxide derivatives for blue TADF emitters, the calculated ΔEST values were found to be highly dependent on the molecular geometry and the nature of the donor group attached to the TPPO acceptor. nih.gov For instance, the calculated ΔEST for mDDA-PO and o-mDDA-PO were 0.16 eV and 0.07 eV, respectively, which are significantly smaller than that of mCP-PO (0.48 eV). nih.gov These findings suggest that for this compound, the ΔEST would also be influenced by the specific linkage and conformation of the benzamide and diphenylphosphoryl moieties.
Table 1: Calculated Excited State Energies and Singlet-Triplet Gaps for Analogous Triphenylphosphine Oxide Derivatives
| Compound | E(S1) (eV) | E(T1) (eV) | ΔEST (eV) | Emission Wavelength (nm) |
| mDDA-PO | - | - | 0.16 | - |
| o-mDDA-PO | - | - | 0.07 | 446.7 |
| mCP-PO | - | - | 0.48 | - |
This table is based on data from a theoretical study on triphenylphosphine oxide derivatives for blue TADF materials and is intended to provide a comparative context for the potential properties of this compound. nih.gov
Investigation of Intramolecular Energy Transfer Processes
The distinct electronic nature of the diphenylphosphoryl (acceptor) and benzamide (donor-containing) fragments within this compound suggests the possibility of intramolecular energy transfer (IET) processes. These processes can occur through two primary mechanisms: Förster resonance energy transfer (FRET), which is a through-space dipole-dipole coupling mechanism, and Dexter energy transfer, a through-bond electron exchange mechanism.
Given the covalent linkage between the donor and acceptor moieties, and the likely charge-transfer nature of the excited states, intramolecular charge transfer (ICT) is a key process to consider. Upon photoexcitation, an electron can be promoted from the HOMO (primarily on the benzamide part) to the LUMO (primarily on the diphenylphosphoryl part), creating a charge-separated excited state.
Computational studies on other donor-acceptor systems have shown that the extent of ICT is highly dependent on the dihedral angle between the donor and acceptor units. rsc.org For this compound, the rotational freedom around the C-N and C-P bonds would lead to different conformers with varying degrees of electronic coupling between the two moieties, thus influencing the efficiency of ICT.
The investigation of such energy transfer processes often involves mapping the potential energy surfaces of the ground and excited states as a function of key dihedral angles. This can reveal the pathways for non-radiative decay and energy transfer between different electronic states.
Advanced Computational Models for Phosphoryl-Containing Systems
The accurate theoretical description of phosphoryl-containing systems like this compound requires robust computational models that can adequately handle the electronic structure of phosphorus.
For large systems, quantum chemical cluster models can be employed. In this approach, the molecule of interest is treated with a high level of quantum mechanics (QM), while the surrounding environment (if any) is represented by a more approximate method, such as molecular mechanics (MM) in a QM/MM scheme. For this compound in a condensed phase, this would involve a QM description of the solute molecule and an MM description of the solvent.
The Hard-Soft Acid-Base (HSAB) principle can be a useful conceptual tool in understanding the interactions within the molecule. The phosphoryl group (P=O) can be considered a hard base, while the phenyl rings have soft acid/base characteristics. Computational methods can quantify the HSAB descriptors, which can provide insights into the reactivity and interaction sites within the molecule. mdpi.com
The choice of basis set and DFT functional is crucial for obtaining accurate results for phosphorus-containing compounds. Basis sets that include polarization and diffuse functions are generally necessary to describe the bonding and non-bonding interactions involving the phosphorus atom correctly. For excited state calculations using TD-DFT, range-separated hybrid functionals are often more reliable for describing charge-transfer states compared to standard hybrid functionals.
Coordination Chemistry of N 4 Diphenylphosphoryl Phenyl Benzamide As a Ligand
Ligand Design and Coordination Modes of N-(4-(Diphenylphosphoryl)phenyl)benzamide
The design of this compound incorporates key functional groups that dictate its interaction with metal centers. The interplay between the amide and phosphoryl moieties provides a flexible yet stable framework for complex formation.
This compound and related carbacylamidophosphate ligands primarily exhibit monodentate and bidentate coordination.
Bidentate Coordination: The most common coordination mode for the deprotonated form of the ligand is bidentate chelation. It coordinates to a metal ion through the oxygen atoms of both the phosphoryl (P=O) and carbonyl (C=O) groups. This forms a stable six-membered chelate ring (M–O–P–N–C–O), which is a recurring structural motif in its metal complexes. rsc.org This chelating behavior is prevalent in its complexes with lanthanide ions. rsc.org
Monodentate Coordination: In its neutral (protonated) form, related ligands like N-(diphenylphosphoryl)-2-methoxybenzamide have been shown to coordinate to lanthanide ions in a monodentate fashion. acs.org In such cases, the ligand typically binds through the most Lewis-basic phosphoryl oxygen atom. For transition metal complexes involving similar phosphinecarboxamide ligands, monodentate coordination through the phosphorus atom is also observed, especially when the ligand is in a neutral state. nih.gov
Polydentate coordination involving more than two donor sites from a single ligand molecule is not a characteristic feature of this compound itself, as it possesses only two primary donor oxygen atoms for chelation.
The formation of a six-membered chelate ring upon bidentate coordination significantly enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelation effect. This increased stability is crucial for the structural integrity of the complex in solution and in the solid state. The rigidity of the ligand framework, combined with the chelate ring, helps to minimize non-radiative decay pathways in luminescent complexes by reducing vibrational quenching. This structural rigidity is a key factor in the high emission quantum yields observed in its lanthanide complexes. acs.org The six-membered metal cycles formed typically adopt a stable twist-boat conformation. rsc.org
The phosphoryl group (P=O) plays a pivotal role in the coordination chemistry of this compound. The oxygen atom of the phosphoryl group is a hard Lewis base, which gives it a strong affinity for hard Lewis acids like lanthanide(III) ions. rsc.org This strong P=O → M bond is a primary driver for complex formation. The electron-donating or withdrawing nature of the substituents on the phosphorus and benzoyl moieties can modulate the electron density on the phosphoryl oxygen, thereby fine-tuning the ligand's affinity for different metal ions. This interaction is fundamental to the stability and properties of the resulting coordination compounds. rsc.orgrsc.org
Synthesis and Characterization of Metal Complexes utilizing this compound
The synthesis of metal complexes with this compound typically involves the reaction of the ligand (often in its deprotonated form) with a suitable metal salt in an appropriate solvent.
A series of lanthanide tetrakis-complexes with the general formula PPh₄[LnL₄], where L is the deprotonated this compound ligand, have been synthesized and characterized. acs.org These complexes are typically formed by reacting the ligand with a lanthanide salt in the presence of a base and a counter-ion like tetraphenylphosphonium (B101447) (PPh₄⁺).
X-ray diffraction studies reveal that in these complexes, the lanthanide ion is octacoordinated (CN=8). rsc.orgacs.org Four bidentate ligands surround the central metal ion, with each ligand coordinating through its carbonyl and phosphoryl oxygen atoms. rsc.org The resulting coordination polyhedron can vary depending on the specific lanthanide ion. For example, in the case of Nd³⁺, Sm³⁺, and Dy³⁺ complexes, analysis of the coordination geometry using SHAPE software indicates various polyhedra such as the biaugmented trigonal prism, square antiprism, and triangular dodecahedron. rsc.org
These complexes are of particular interest due to their strong f-f luminescence, which is sensitized by the ligand. The ligand absorbs UV radiation and efficiently transfers the energy to the central lanthanide ion, resulting in the characteristic sharp emission bands of the metal. The lowest triplet state of the ligand is high enough to effectively sensitize the emission of various lanthanides, including Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.org
Table 1: Selected Geometrical Parameters for [LnL₄]⁻ Complex Anions
| Parameter | [NdL₄]⁻ | [SmL₄]⁻ | [DyL₄]⁻ |
|---|---|---|---|
| Coordination Number | 8 | 8 | 8 |
| Ln–O Bond Lengths (Å) | 2.303(10)–2.471(6) | 2.303(10)–2.471(6) | 2.303(10)–2.471(6) |
| Coordination Polyhedron | Biaugmented trigonal prism, Square antiprism | Triangular dodecahedron | Triangular dodecahedron |
Data sourced from studies on related diphenyl-N-benzoylamidophosphate complexes. rsc.org
While lanthanide complexes of this compound are well-documented, its coordination with transition metals is less explored but can be inferred from related systems. Ligands of the class RC(O)NHPR'₂ are known to form stable complexes with various transition metals. mdpi.comresearchgate.net The coordination mode depends on the metal's electronic properties, oxidation state, and the reaction conditions.
For instance, with Pd(II), a soft metal ion, related phosphinecarboxamide ligands (Ph₂PC(O)NHPh) have been shown to coordinate in a monodentate fashion through the soft phosphorus atom, leading to square-planar complexes of the type [Pd{L-κP}₂Cl₂]. nih.gov In this arrangement, the ligand does not act as a chelate. The geometry around the palladium center is typically square planar, which is common for d⁸ metal ions. nih.govlibretexts.orglibretexts.org
For other transition metals like iridium, N-(diphenylphosphoryl)benzamide derivatives have been used as ancillary ligands in the synthesis of cyclometalated Ir(III) complexes. mdpi.com In these octahedral complexes, the benzamide (B126) derivative can influence the photophysical properties, such as the quantum yield and emission color. rsc.org The coordination is expected to be through the P=O and C=O groups, similar to lanthanide complexes, or potentially through the phosphorus atom if it is a phosphine (B1218219) (P(III)) rather than a phosphine oxide (P(V)) derivative.
Common coordination geometries for transition metals include tetrahedral and square planar for four-coordinate complexes, and octahedral for six-coordinate complexes. libretexts.orglibretexts.org The specific geometry adopted by a complex of this compound would depend on the coordination number, which is influenced by the size and electronic configuration of the metal ion.
Table 2: Expected Coordination Geometries in Transition Metal Complexes
| Metal Ion (Example) | Typical Oxidation State | Coordination Number | Common Geometry | Potential Ligand Coordination Mode |
|---|---|---|---|---|
| Palladium (Pd) | +2 | 4 | Square Planar | Monodentate (P-coordination for phosphine analogue) or Bidentate (P,O-chelation) |
| Iridium (Ir) | +3 | 6 | Octahedral | Bidentate (O,O-chelation as ancillary ligand) |
Geometries and coordination modes are based on studies of related P,O-type ligands. nih.govmdpi.com
Photophysical Properties and Luminescence Sensitization in Metal Complexes
Complexes utilizing this compound and related carbacylamidophosphate (CAPh) ligands exhibit significant photophysical properties, particularly in the context of sensitizing lanthanide ion luminescence. The ligand architecture is designed to efficiently absorb energy and transfer it to the central metal ion, a phenomenon known as the "antenna effect". This process circumvents the typically low absorption coefficients of lanthanide ions, which arise from parity-forbidden f-f transitions, thereby enabling intense metal-centered emission. doi.orgdiva-portal.orgnih.gov
Ligand-to-Metal Energy Transfer (LMET) Mechanisms
The sensitization of lanthanide luminescence by this compound follows a well-established multi-step mechanism, often referred to as the antenna effect. doi.org
The process begins with the organic ligand absorbing ultraviolet (UV) light, which excites the ligand from its ground state (S₀) to an excited singlet state (S₁) via a π → π* transition. nih.gov Following this initial absorption, the ligand undergoes a rapid and efficient intersystem crossing (ISC) to a lower-energy triplet state (T₁). nih.gov The presence of a heavy lanthanide ion can enhance the spin-orbit coupling, which facilitates this spin-forbidden transition. nih.gov
The crucial step is the subsequent intramolecular energy transfer from the donor triplet state of the ligand to the acceptor f-orbital energy levels of the coordinated lanthanide ion. nih.govnih.gov For this energy transfer to be efficient, the triplet state energy level of the ligand must be appropriately positioned: it needs to be higher than the emissive resonance level of the lanthanide ion to facilitate effective energy transfer, but not so high as to enable back energy transfer, which would quench the luminescence. nih.govfunctmaterials.org.ua In complexes with the closely related diphenyl-N-benzoylamidophosphate ligand, the lowest ligand triplet state has been determined to be approximately 26,954 cm⁻¹, which is sufficiently high to sensitize the emission of various lanthanide ions, including Nd(III), Sm(III), Eu(III), Tb(III), and Dy(III). nih.gov The absence of ligand-based fluorescence or phosphorescence in the emission spectra of these complexes confirms that the energy transfer from the ligand to the metal center is highly efficient. nih.govfunctmaterials.org.ua This energy transfer is predominantly governed by the Dexter exchange mechanism, which requires orbital overlap between the donor and acceptor and is effective over short distances. diva-portal.orgnih.gov
Analysis of Emission Spectra, Quantum Yields, and Luminescence Lifetimes
Metal complexes of this compound and its analogues display the characteristic line-like emission spectra typical of lanthanide ions. doi.org These sharp emission bands result from f-f electronic transitions within the lanthanide center.
For instance, europium(III) complexes exhibit intense red luminescence, with characteristic sharp bands corresponding to the ⁵D₀ → ⁷Fⱼ transitions (where J = 0, 1, 2, 3, 4). doi.orgfunctmaterials.org.ua Terbium(III) complexes, in contrast, show bright green emission arising from ⁵D₄ → ⁷Fⱼ transitions (J = 6, 5, 4, 3). functmaterials.org.ua In some Eu(III) complexes with these ligands, an unusually high intensity for the ⁵D₀ → ⁷F₄ transition has been observed, which can be attributed to the highly polarizable chemical environment and a coordination geometry that is slightly distorted from D₄d symmetry. doi.org
The ligand is also an effective sensitizer (B1316253) for near-infrared (NIR) emitting lanthanides. nih.gov Complexes with neodymium(III), samarium(III), and dysprosium(III) show characteristic f-f emission in the NIR region upon UV excitation. nih.gov
The photophysical properties of these complexes are quantified by their luminescence lifetimes (τ) and quantum yields (Φ). In complexes with a related ligand, N-(diphenylphosphoryl)-2-methoxybenzamide, the Eu(III) and Tb(III) ions exhibit long emission lifetimes of approximately 1.3 ms. functmaterials.org.ua The intrinsic quantum yield for the Eu(III) complex in this system was calculated to be a high 62%, indicating efficient conversion of absorbed light into emitted light by the metal center. functmaterials.org.ua
The table below summarizes the typical emission properties of lanthanide complexes sensitized by carbacylamidophosphate ligands.
| Lanthanide Ion | Emissive Level | Key Emission Transitions | Emission Color | Observed Lifetime (τ) | Intrinsic Quantum Yield (ΦLn) | Reference |
|---|---|---|---|---|---|---|
| Europium (Eu³⁺) | ⁵D₀ | ⁵D₀ → ⁷F₂ (~612 nm), ⁵D₀ → ⁷F₄ | Red | ~1.3 ms | 62% | functmaterials.org.ua |
| Terbium (Tb³⁺) | ⁵D₄ | ⁵D₄ → ⁷F₅ (~545 nm) | Green | ~1.3 ms | N/A | functmaterials.org.ua |
| Samarium (Sm³⁺) | ⁴G₅/₂ | ⁴G₅/₂ → ⁶F₅/₂ (~940 nm) | NIR/Orange-Red | N/A | N/A | nih.gov |
| Neodymium (Nd³⁺) | ⁴F₃/₂ | ⁴F₃/₂ → ⁴I₉/₂, ⁴I₁₁/₂, ⁴I₁₃/₂ | NIR | N/A | N/A | nih.govfunctmaterials.org.ua |
| Dysprosium (Dy³⁺) | ⁴F₉/₂ | ⁴F₉/₂ → ⁶H₁₅/₂, ⁶H₁₃/₂ | NIR/Yellow-White | N/A | N/A | nih.gov |
Factors Influencing Lanthanide-Centered Luminescence Quenching and Enhancement
Several factors critically influence the efficiency of luminescence in lanthanide complexes with this compound. The enhancement of luminescence is primarily achieved by minimizing non-radiative deactivation pathways. functmaterials.org.ua
Enhancement Factors:
Coordination Environment: The bidentate chelation of the carbacylamidophosphate ligand through the carbonyl and phosphoryl oxygen atoms creates a stable six-membered ring with the lanthanide ion. nih.gov This coordination forms a rigid environment that reduces vibrational energy losses.
Shielding from Solvent: The bulky phenyl groups on the ligand provide effective shielding, protecting the lanthanide ion from the quenching effects of solvent molecules, particularly high-frequency oscillators like the O-H bonds in water or methanol. functmaterials.org.ua By preventing solvent molecules from entering the inner coordination sphere, a major pathway for non-radiative decay is eliminated.
Quenching Mechanisms:
Vibrational Quenching: Non-radiative deactivation can occur through vibrational energy transfer from the excited state of the lanthanide ion to high-frequency oscillators (X-H, where X = O, N, C) in the ligand or coordinated solvent molecules. diva-portal.org The robust shielding provided by the ligand minimizes this effect. functmaterials.org.ua
Structural Rigidity: A less rigid coordination environment can lead to greater quenching of luminescence. For example, the presence of certain intramolecular hydrogen bonds may affect the rigidity and subsequently the emission intensity when compared to similar complexes. functmaterials.org.ua
Photoinduced Electron Transfer (PeT): For lanthanide ions that are relatively easy to reduce (such as Eu³⁺ or Sm³⁺), a photoinduced electron transfer from the ligand's excited state to the metal ion can occur. This process offers an alternative de-excitation pathway that quenches the luminescence. diva-portal.org
Tunable Luminescence through Ligand Modification
The photophysical properties of the lanthanide complexes can be systematically tuned by modifying the structure of the this compound ligand. functmaterials.org.ua Introducing different substituent groups onto the aromatic rings of the ligand can significantly alter its electronic and steric properties, which in turn affects the luminescence of the resulting complex.
A clear example of this is the comparison between complexes of N-(diphenylphosphoryl)-benzamide and its derivative, N-(diphenylphosphoryl)-2-methoxybenzamide. The introduction of a methoxy (B1213986) (-OCH₃) group in the ortho-position of the benzoyl ring leads to notable changes: functmaterials.org.ua
Altered Absorption Properties: The modified ligand exhibits a broader absorption band and an additional maximum, which can change the efficiency of light absorption. functmaterials.org.ua
Modified Triplet State Energy: The lowest ligand triplet state (LLTS) of the methoxy-substituted ligand is lowered by more than 1000 cm⁻¹ compared to the unsubstituted parent ligand. functmaterials.org.ua
Applications of N 4 Diphenylphosphoryl Phenyl Benzamide in Advanced Materials Science
Luminescent Materials for Organic Light-Emitting Diodes (OLEDs)
In the field of OLEDs, the performance and efficiency of devices are heavily dependent on the organic materials used in the emissive layer (EML). rsc.org Host materials and phosphorescent dopants are critical components that govern the electroluminescence process. rsc.org An ideal host material should possess a high triplet energy to effectively confine the triplet excitons on the guest emitter molecule, as well as balanced charge carrier transport properties to ensure efficient electron-hole recombination within the EML. ossila.comnih.gov
The N-(4-(Diphenylphosphoryl)phenyl)benzamide structure serves as a crucial component in the design of materials for phosphorescent OLEDs (PhOLEDs). The diphenylphosphoryl group (P=O) is a key functionality used in the design of high-performance host materials and emitters. rsc.org This group contributes to a high triplet energy level, which is essential for hosting blue, green, and red phosphorescent emitters, preventing back-energy transfer from the dopant to the host. ossila.com
While direct application of this compound as a primary host material is not extensively documented in current literature, its derivatives are utilized as ancillary ligands in iridium(III) complexes, which act as highly efficient phosphorescent dopants. In this role, the N-(diphenylphosphoryl)benzamide ligand helps to fine-tune the photophysical and electrochemical properties of the metal complex. The electron-withdrawing nature of the functional groups can adjust the frontier molecular orbital energy levels (HOMO/LUMO) of the iridium emitter, thereby influencing the emission color, quantum efficiency, and stability of the resulting OLED device. rsc.org
Efficient charge transport is paramount for achieving high-performance OLEDs. researchgate.net Hole Transporting Materials (HTMs) are responsible for facilitating the movement of positive charge carriers (holes) from the anode towards the emissive layer. The molecular structure of this compound contains a triphenylamine-like core (an N-phenylbenzamide group attached to another phenyl ring), which is a well-established moiety in many high-performance HTMs. This structural feature suggests an intrinsic potential for hole-transporting capabilities.
The fabrication of multilayer PhOLEDs typically involves the vacuum thermal evaporation of organic materials onto a substrate. mdpi.com In devices utilizing emitters based on the N-(diphenylphosphoryl)benzamide framework, this emitter would be co-evaporated with a suitable host material to form the emissive layer.
Although performance data for an OLED using this compound itself is not available, the performance of devices using its derivatives as ancillary ligands in Iridium(III) emitters has been reported. These devices demonstrate the significant impact of the ligand structure on electroluminescent properties. The table below summarizes typical performance metrics for PhOLEDs incorporating such emitters, illustrating the high efficiencies that can be achieved.
| Emitter (Derivative-based) | Host Material | Max. External Quantum Efficiency (EQE) (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Emission Color |
|---|---|---|---|---|---|
| Green Ir(III) Complex | 3-CzDPz | 29.0 | 91.2 | - | Green |
| Blue Ir(III) Complex | m-CzDPz | 26.8 | 48.3 | - | Blue |
Note: This data is representative of devices using derivatives of this compound as part of the emitter complex and is for illustrative purposes. nih.gov The specific host materials are examples of high-performance hosts used in such devices.
Metal-Organic Frameworks (MOFs) and Porous Crystalline Materials
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules. rsc.org The choice of the organic linker is critical as it dictates the topology, pore size, and surface chemistry of the resulting framework, which in turn determines its suitability for applications such as gas storage and separation. berkeley.edursc.org
The molecular structure of this compound possesses key features that make it a promising, albeit currently underexplored, candidate as an organic linker for MOF synthesis. It has multiple potential coordination sites—specifically the oxygen atoms of the phosphoryl (P=O) and benzamide (B126) (C=O) groups—that can bind to metal centers. Its rigid, non-linear structure could lead to the formation of complex and potentially novel 3D network topologies. youtube.com
The synthesis of a MOF using this linker would typically be attempted via solvothermal or hydrothermal methods. nih.gov This process generally involves combining a metal salt (e.g., zinc nitrate, copper nitrate) with the this compound linker in a high-boiling point solvent such as N,N-dimethylformamide (DMF). nih.govkaust.edu.saulster.ac.uk The mixture is sealed in a vial and heated in an oven for a period of hours to days, during which crystals of the MOF self-assemble. Despite this potential, specific examples of MOFs successfully synthesized from this particular linker are not present in the surveyed scientific literature.
Following a hypothetical successful synthesis, the resulting MOF would be characterized to determine its structure and properties. Techniques such as single-crystal X-ray diffraction would be used to solve the crystal structure, while powder X-ray diffraction would confirm phase purity. nih.gov To evaluate its porosity, the material would be "activated" by removing solvent molecules from its pores, typically by heating under vacuum. nih.gov Nitrogen adsorption-desorption isotherms at 77 K would then be measured to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. nih.gov
The presence of polar P=O and N-H groups within the pores of a MOF constructed from this linker would make it a promising candidate for selective CO2 capture. researchgate.netrsc.org These functional groups can create favorable dipole-quadrupole interactions with CO2 molecules, potentially leading to high adsorption capacity and selectivity over other gases like N2 or CH4. nih.gov The table below illustrates the type of data that would be collected to evaluate its performance for CO2 capture, though it is important to note that this is a hypothetical projection as no such MOF has been reported.
| Property | Hypothetical Value | Measurement Technique |
|---|---|---|
| BET Surface Area | 500 - 1500 m²/g | N₂ Adsorption at 77 K |
| Pore Volume | 0.3 - 0.8 cm³/g | N₂ Adsorption at 77 K |
| CO₂ Uptake (298 K, 1 bar) | 2.0 - 4.5 mmol/g | CO₂ Adsorption Isotherm |
| CO₂/N₂ Selectivity | 20 - 50 | Ideal Adsorbed Solution Theory (IAST) |
Information on "this compound" for the Specified Applications is Not Publicly Available
Following a comprehensive search of scientific databases and publicly available literature, no specific information, research findings, or data could be located for the chemical compound This compound within the advanced materials science applications outlined in the user's request.
The requested article structure focused on the following niche applications:
Luminescence Changeability in MOF Structures: No studies detailing the use of this compound as a linker or component in metal-organic frameworks (MOFs) to influence their luminescent properties were identified.
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Catalytic Applications and Ligand Scaffolds: There is no available research describing the use of this compound as a ligand in catalytic processes or as a scaffold for catalyst development.
The high specificity of the compound name in conjunction with the precise application areas suggests that research on this topic may be unpublished, part of proprietary studies, or located in sources not accessible through the conducted searches. Without verifiable scientific sources, it is not possible to generate a thorough, informative, and accurate article that adheres to the strict content requirements of the request.
Q & A
Q. What are the common synthetic routes for N-(4-(Diphenylphosphoryl)phenyl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves coupling a benzoyl chloride derivative with a phosphorylated aniline precursor. A standard method uses coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in anhydrous solvents (e.g., dichloromethane) under inert atmospheres . Optimization focuses on temperature (20–25°C), solvent polarity, and stoichiometric ratios to maximize yield (>75%) and purity. Reaction progress is monitored via TLC or HPLC to identify intermediates and byproducts .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR confirm the presence of aromatic protons (δ 7.2–8.1 ppm) and phosphoryl groups (δ ~30 ppm in P NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 456.12) and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) and resolves synthetic byproducts .
Q. What are the solubility challenges of this compound, and how do they impact experimental design?
The compound exhibits low aqueous solubility (e.g., <1 µg/mL in water) due to hydrophobic diphenylphosphoryl and benzamide groups . To address this, researchers use co-solvents (DMSO, ethanol) or formulate it into nanoparticles. Solubility is quantified via shake-flask methods with UV-Vis calibration curves, ensuring reproducibility in biological assays .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are employed to model the molecule’s HOMO-LUMO gap, dipole moment, and charge distribution. Basis sets (e.g., 6-31G*) and solvent models (PCM) refine accuracy. DFT reveals the phosphoryl group’s electron-withdrawing effect, which lowers the LUMO energy (-1.8 eV) and enhances reactivity in charge-transfer complexes .
Q. What structure-activity relationships (SAR) govern the biological activity of this compound?
The phosphoryl group enhances binding to ATP-binding pockets in kinases, as shown in molecular docking studies (Glide, AutoDock). Substitutions at the benzamide para-position modulate potency; for example, electron-withdrawing groups improve inhibition constants () by 10-fold in kinase assays . Comparative studies with analogs lacking the phosphoryl moiety (IC > 10 µM vs. 0.5 µM for the target compound) highlight its critical role .
Q. How can contradictions in synthetic yields (e.g., 40–80%) be resolved through mechanistic studies?
Variability arises from competing side reactions (e.g., hydrolysis of phosphoryl intermediates). Kinetic studies (via P NMR) identify optimal reaction times (12–18 hr) to minimize degradation. Design of Experiments (DoE) models (e.g., Box-Behnken) optimize parameters: temperature (25°C), DCC equivalents (1.2 mol), and DMAP concentration (10 mol%) to achieve consistent yields (75±5%) .
Q. What role does the diphenylphosphoryl group play in material science applications?
The phosphoryl moiety facilitates coordination with transition metals (e.g., Pd, Pt), enabling use as a ligand in catalytic systems. X-ray crystallography confirms octahedral geometry in Pd complexes, with catalytic turnover numbers (TON) exceeding 1,000 in Suzuki-Miyaura couplings. The group’s steric bulk also stabilizes amorphous phases in OLED materials, improving device efficiency (e.g., 15% external quantum efficiency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
